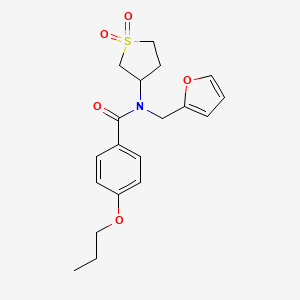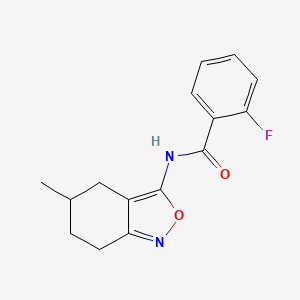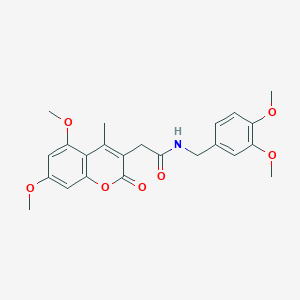![molecular formula C24H27N3O3 B11404540 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404540.png)
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: , often referred to as Compound A , is a complex organic molecule with a unique structure. Let’s break down its name:
4-(4-butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The position numbers indicate the attachment points.
3-(2-hydroxyphenyl): Here, a hydroxy group (OH) is attached to another phenyl ring.
5-propyl: The propyl group (C₃H₇) is connected at position 5.
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This portion forms a fused heterocyclic ring system, containing a pyrrole ring and a pyrazole ring. The “6(1H)” indicates that it’s a six-membered ring with one hydrogen atom.
Preparation Methods
The synthesis of Compound A involves several steps, and industrial production methods may vary. here’s a general outline:
-
Synthetic Routes
- One common synthetic route starts with the condensation of an aldehyde (e.g., 4-butoxybenzaldehyde) with an α,β-unsaturated ketone (e.g., 2-hydroxychalcone) to form the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold.
- The propyl group can be introduced through alkylation or acylation reactions.
- The final step involves hydrolysis or oxidation to obtain Compound A.
-
Reaction Conditions
- The condensation step typically requires a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
- Alkylation reactions use alkyl halides (e.g., propyl bromide) and strong bases.
- Oxidation can be achieved using reagents like potassium permanganate or chromic acid.
Chemical Reactions Analysis
Compound A undergoes various reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The butoxy group can be replaced by other functional groups.
Cyclization: Intramolecular cyclization reactions form the fused ring system.
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound A has diverse applications:
Medicine: It exhibits potential as an anti-inflammatory, antioxidant, or anticancer agent.
Chemistry: Used in organic synthesis due to its unique structure.
Industry: May find applications in materials science or as a starting material for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.
Comparison with Similar Compounds
While Compound A is unique, similar compounds include:
Related Pyrazoles: Other pyrazole derivatives with varying substituents.
Phenolic Compounds: Those containing phenyl rings and hydroxyl groups.
Remember that further research and experimental data are essential to fully understand Compound A’s properties and applications.
: Example references. Actual scientific literature should be consulted for detailed information.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3/c1-3-5-15-30-17-12-10-16(11-13-17)23-20-21(18-8-6-7-9-19(18)28)25-26-22(20)24(29)27(23)14-4-2/h6-13,23,28H,3-5,14-15H2,1-2H3,(H,25,26) |
InChI Key |
UXFBXNXJGQDLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B11404462.png)
![9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11404473.png)
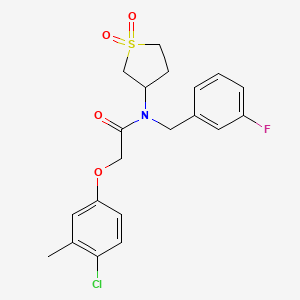
![ethyl 3-[3-(furan-2-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11404485.png)

![Dimethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11404496.png)
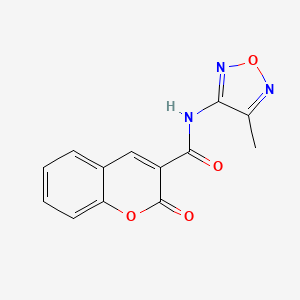
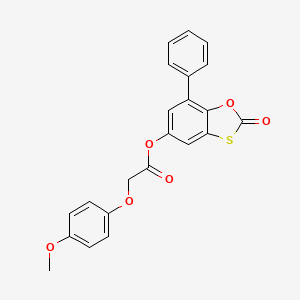
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404507.png)
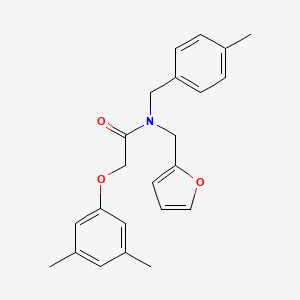
![N-[4-(difluoromethoxy)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11404518.png)
